6-Nitronaphthalen-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Nitronaphthalen-2-amine can be synthesized through several methods. One common approach involves the nitration of naphthalene followed by the reduction of the nitro group to an amine group. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using reducing agents such as iron powder and hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of sodium hypochlorite with aminobenzene in the presence of aniline and hydroxylamine . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Nitronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like iron powder and hydrochloric acid.
Substitution: The amine group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like iron powder and hydrochloric acid are commonly used.
Substitution: Reagents such as sodium hydroxide and halogenated compounds are often employed.
Major Products Formed:
Oxidation: Nitro derivatives of naphthalene.
Reduction: Amino derivatives of naphthalene.
Substitution: Various substituted naphthalene compounds.
Scientific Research Applications
6-Nitronaphthalen-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyestuffs and other nitrogenous compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-nitronaphthalen-2-amine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and enzymes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
- 2-Nitronaphthalen-1-yl trifluoromethanesulfonate
- 1-Bromo-2-nitronaphthalene
- Methyl 3-nitro-1-naphthoate
Comparison: 6-Nitronaphthalen-2-amine is unique due to the specific positioning of the nitro and amine groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the amine group at the second position allows for specific substitution reactions that are not possible with other nitronaphthalene derivatives.
Properties
IUPAC Name |
6-nitronaphthalen-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-3-1-8-6-10(12(13)14)4-2-7(8)5-9/h1-6H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYJXDMWSMEVGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332591 |
Source
|
Record name | 6-nitronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3230-35-1 |
Source
|
Record name | 6-nitronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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